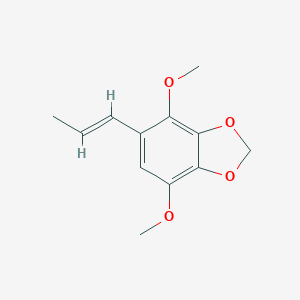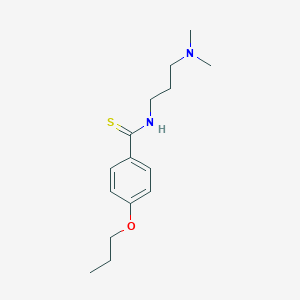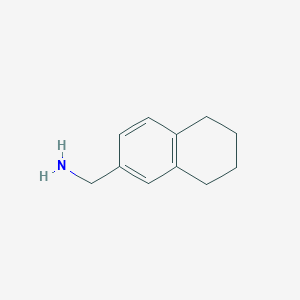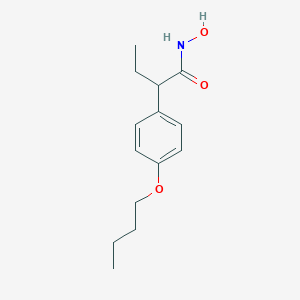![molecular formula C13H9NO B095193 2-Phenylfuro[3,2-b]pyridine CAS No. 18068-82-1](/img/structure/B95193.png)
2-Phenylfuro[3,2-b]pyridine
Descripción general
Descripción
2-Phenylfuro[3,2-b]pyridine is a chemical compound with the molecular formula C13H9NO . Its molecular weight is 195.22 .
Synthesis Analysis
The synthesis of this compound involves the reaction of copper (I) phenylacetylide with 3-hydroxy-2-iodopyridine . The reaction mixture, which changes in color from yellow to dark green as the acetylide dissolves, is warmed in an oil bath at 110–120° for 9 hours with continuous stirring under a nitrogen atmosphere .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H . This indicates the presence of a phenyl group attached to a furo[3,2-b]pyridine ring.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 88-93°C .Aplicaciones Científicas De Investigación
Copper(I) Acetylides in Organic Synthesis : Owsley and Castro (2003) discussed the use of copper(I) acetylides in organic synthesis, highlighting 2-Phenylfuro[3,2-b]pyridine as a product from this process. This study implies the compound's relevance in organic synthesis techniques (Owsley & Castro, 2003).
Reactions with Nitriles : Davis, Wakefield, and Wardell (1992) explored the reactions of β-(lithiomethyl)azines with nitriles, leading to the formation of compounds like 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This indicates the potential of this compound in forming heterocyclic compounds (Davis, Wakefield, & Wardell, 1992).
Pt(II) Complexes : Rao and Wang (2009) studied the impact of constitutional isomers on the structure and stability of Pt(II) complexes, including those with this compound derivatives. This research highlights its application in the study of metal-organic complexes and their photophysical properties (Rao & Wang, 2009).
Derivative Synthesis : Bradiaková et al. (2009) conducted research on synthesizing derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, indicating the chemical versatility and potential for derivative formation of similar compounds (Bradiaková et al., 2009).
Topoisomerase Inhibitory Activity and Cytotoxicity : Thapa et al. (2013) evaluated 2,4-diaryl benzofuro[3,2-b]pyridine derivatives for their topoisomerase inhibitory activity and cytotoxicity against various cancer cell lines. This suggests the potential of this compound in cancer research and drug development (Thapa et al., 2013).
Antioxidant and Antinociceptive Properties : Peglow et al. (2020) discovered significant antioxidant potential in derivatives of 2-organylchalcogenopheno[2,3-b]pyridines, highlighting the potential medical and pharmacological applications of related compounds (Peglow et al., 2020).
Optoelectronic Properties : Irfan et al. (2019) explored the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing molecules, suggesting the relevance of similar compounds like this compound in the development of organic semiconductor devices (Irfan et al., 2019).
Safety and Hazards
The safety information for 2-Phenylfuro[3,2-b]pyridine indicates that it is potentially harmful if swallowed, inhaled, or if it comes into contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-phenylfuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQVYGNVFNSARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)

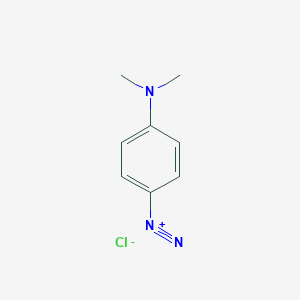
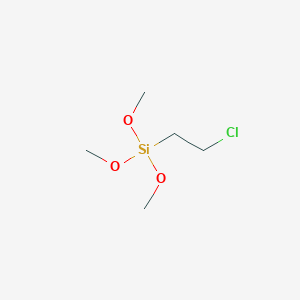

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)

